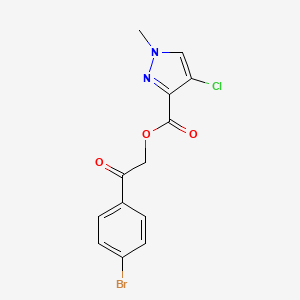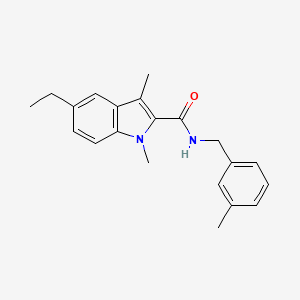![molecular formula C19H17ClN2O3S2 B10863919 3-(2-chlorophenyl)-2-{[(1,1-dioxidotetrahydrothiophen-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B10863919.png)
3-(2-chlorophenyl)-2-{[(1,1-dioxidotetrahydrothiophen-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CHLOROPHENYL)-2-{[(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
The synthesis of 3-(2-CHLOROPHENYL)-2-{[(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the quinazolinone core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-CHLOROPHENYL)-2-{[(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential biological activity, making it a candidate for further study in biological systems.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its efficacy in various medical conditions.
Industry: The compound’s unique structure makes it useful in industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-(2-CHLOROPHENYL)-2-{[(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which may be beneficial in therapeutic contexts. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
When compared to similar compounds, 3-(2-CHLOROPHENYL)-2-{[(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE stands out due to its unique structural features and potential applications. Similar compounds include:
- 3-(4-CHLOROPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)ACRYLAMIDE
- Other quinazolinone derivatives with varying substituents
Properties
Molecular Formula |
C19H17ClN2O3S2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)sulfanylmethyl]quinazolin-4-one |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-15-6-2-4-8-17(15)22-18(11-26-13-9-10-27(24,25)12-13)21-16-7-3-1-5-14(16)19(22)23/h1-8,13H,9-12H2 |
InChI Key |
PSLOLAKUHDDNHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid](/img/structure/B10863840.png)
![2-amino-4-phenyl-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B10863843.png)

![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10863861.png)
![2-{2-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10863871.png)
![4-[({[5-(2-Chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10863873.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10863880.png)
![(E)-3-(4-methoxyphenyl)-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide](/img/structure/B10863890.png)
![methyl 2-({[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10863898.png)
![2-Isopropyl-5-methylcyclohexyl 2-{[5-({2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetate](/img/structure/B10863904.png)
![4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B10863910.png)

![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-butyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10863929.png)
